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For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a secondary bile acid formed in the gut by the
enzymatic action of intestinal microbiota on the primary bile acid, chenodeoxycholic acid
(CDCA).[1] As signaling molecules, bile acids are integral to lipid digestion and absorption, and
they also play crucial roles in regulating metabolic pathways. The levels of specific bile acids,
including their oxidized forms like 3-Oxo-CDCA, are of growing interest in research fields
studying the gut microbiome, liver diseases, and metabolic disorders. Accurate and sensitive
guantification of 3-Oxo-CDCA in various biological samples is essential for elucidating its
physiological and pathological roles.

This application note details a sensitive and specific competitive enzyme-linked immunosorbent
assay (ELISA) for the quantitative determination of 3-Oxo-CDCA in biological samples such as
serum, plasma, and saliva. The assay's principle is based on the competition between 3-Oxo-
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CDCA in the sample and a 3-Oxo-CDCA-protein conjugate coated on the microplate for a
limited amount of a specific anti-3-Oxo-CDCA antibody.

Assay Principle

This assay is a competitive ELISA designed for the detection of small molecules. The microtiter
plate is pre-coated with a 3-Oxo-CDCA-protein conjugate. When the sample or standard is
added to the well along with a specific primary antibody against 3-Oxo-CDCA, the free 3-Oxo-
CDCA in the sample competes with the coated 3-Oxo-CDCA for binding to the limited amount
of primary antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then
added, which binds to the primary antibody that is now bound to the coated antigen. After a
washing step, a substrate solution is added, and the color development is inversely
proportional to the concentration of 3-Oxo-CDCA in the sample. The reaction is stopped, and
the absorbance is measured at 450 nm.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Competitive ELISA principle for 3-Oxo-CDCA detection.

Materials and Reagents

» 96-well microtiter plates coated with 3-Oxo-CDCA-protein conjugate

e 3-Ox0-CDCA Standard
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e Anti-3-Oxo-CDCA Primary Antibody

o HRP-conjugated Secondary Antibody

o Wash Buffer (20x)

e Assay Diluent

e TMB Substrate

e Stop Solution

o Microplate reader capable of measuring absorbance at 450 nm
o Pipettes and pipette tips

» Deionized or distilled water

o Plate shaker

Experimental Protocols
Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

Serum and Plasma:

Collect whole blood using a serum separator tube or a tube containing an appropriate
anticoagulant (e.g., EDTA, heparin).

e For serum, allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
e Centrifuge for 20 minutes at approximately 1,000 x g.

o Carefully collect the serum or plasma and assay immediately or aliquot and store at -20°C or
-80°C. Avoid repeated freeze-thaw cycles.[2]
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 Prior to the assay, perform protein precipitation by adding 3-4 volumes of cold methanol or
acetonitrile to the sample.[3]

e Vortex and incubate at -20°C for 20 minutes.

e Centrifuge at 10,000 x g for 10 minutes at 4°C.

o Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of
nitrogen.

o Reconstitute the dried extract in Assay Diluent.

Saliva:

e Collect saliva in a sterile container.

o Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to remove cellular debris.[3]

o Use the clear supernatant for the assay. If necessary, perform a protein precipitation step as
described for serum/plasma.

Stool:

Homogenize the stool sample.

Mix 15 mg of stool with 1.5 mL of extraction buffer.

Vortex until the mixture is homogenous.

Centrifuge for 10 minutes at 3,000 x g.

Use the supernatant for the assay.[4]

Assay Procedure

o Reagent Preparation: Bring all reagents to room temperature before use. Dilute the Wash
Buffer to 1x with deionized water. Prepare serial dilutions of the 3-Oxo-CDCA Standard in
Assay Diluent.
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Standard and Sample Addition: Add 50 pL of each standard and prepared sample to the
appropriate wells.

Primary Antibody Addition: Add 50 pL of the diluted anti-3-Oxo-CDCA primary antibody to
each well.

Incubation: Cover the plate and incubate for 1 hour at 37°C on a plate shaker.

Washing: Aspirate the contents of the wells and wash each well three times with 200 pL of 1x
Wash Buffer.

Secondary Antibody Addition: Add 100 pL of the HRP-conjugated secondary antibody to
each well.

Incubation: Cover the plate and incubate for 1 hour at 37°C.

Washing: Repeat the washing step as in step 5.

Substrate Addition: Add 100 pL of TMB Substrate to each well.

Incubation: Incubate the plate in the dark at room temperature for 15-20 minutes.

Stopping the Reaction: Add 50 pL of Stop Solution to each well.

Absorbance Measurement: Read the absorbance at 450 nm within 5 minutes of adding the
Stop Solution.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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